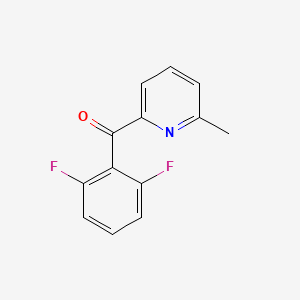

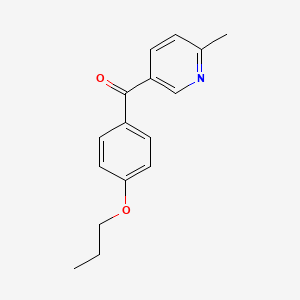

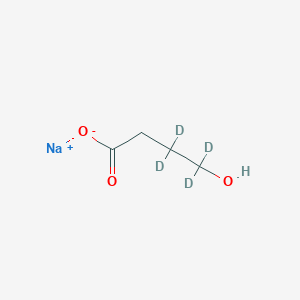

![molecular formula C12H8ClF3N2S B1421607 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline CAS No. 581792-83-8](/img/structure/B1421607.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline

Overview

Description

“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using different methods and is used as a chemical intermediate for the synthesis of several crop-protection products . Another method involves a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .

Scientific Research Applications

Chemical Structure and Properties

- Title Compound in Fungicides: The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, closely related to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline, is used in fungicides like fluazinam. Its asymmetric unit involves a dihedral angle between pyridine and benzene ring planes, contributing to its effectiveness in agriculture (Jeon et al., 2013).

Applications in Material Science

- Potential in Nonlinear Optical Materials: A study on vibrational analysis of derivatives of the compound, including 4-chloro-3-(trifluoromethyl)aniline, suggests potential use in nonlinear optical (NLO) materials. It highlights the electronic effects on molecular structure and properties, significant for advanced material science applications (Revathi et al., 2017).

Synthetic Methods and Reactions

- Electrophilic Trifluoromethylthiolation: The compound N-methyl-N-[(trifluoromethyl)sulfanyl]aniline is utilized for electrophilic trifluoromethylthiolation of organic compounds. This process is crucial in synthesizing various organic compounds with potential pharmacological applications (Billard Thierry, 2014).

Electro-emissive Devices

- Use in Electro-emissive Devices: The study on aniline and haloaniline binary copolymer films, including aniline/o-chloro-aniline, for electro-emissive devices (EEDs) shows the relevance of such compounds in developing advanced materials with high infrared emissivity modulation capability. This has implications for thermal control and dynamic camouflage applications (Wang et al., 2020).

Coordination Compounds and Supramolecular Networks

- Formation of Coordination Compounds: In the field of coordination chemistry, ligands derived from the compound, such as 2-chloro-4,6-bis-N-[2-methylsulfanyl-N-(pyridin-2-ylmethyl)aniline]-1,3,5-triazine, have been designed to favor anion–π and/or lone pair–π interactions. This is crucial for creating complex supramolecular networks in coordination compounds (Costa et al., 2010).

Pesticide Development

- Synthesis of Novel Pesticides: The compound is integral in the synthetic process of novel pesticides like bistrifluron, demonstrating its role in the development of new, more effective agricultural chemicals (Liu An-chan, 2015).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s worth noting that compounds with similar trifluoromethyl groups have been found to affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could potentially lead to changes in cell structure and function.

Biochemical Pathways

The trifluoromethyl group-containing compounds have been associated with various diseases and disorders .

Pharmacokinetics

The compound has a melting point of 35-37 °c and a boiling point of 85 °c under 3 mmhg . It is soluble in chloroform and methanol to some extent . These properties could potentially influence its bioavailability.

Result of Action

It’s worth noting that similar compounds have been found to have analgesic effects .

Action Environment

It’s important to note that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2S/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXIISPKZDCVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

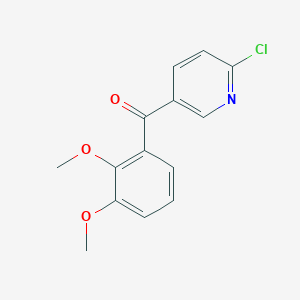

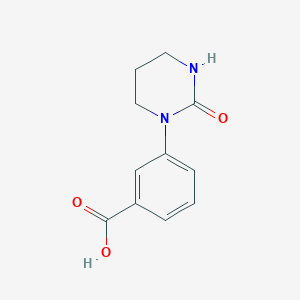

![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)

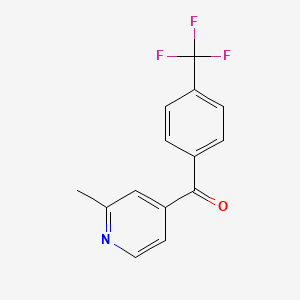

![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)

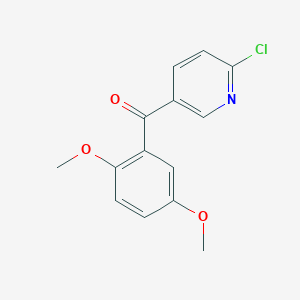

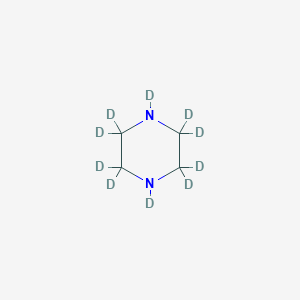

![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)